molecular formula C20H16F3NO2 B2761424 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide CAS No. 1351588-74-3

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide

Cat. No.: B2761424
CAS No.: 1351588-74-3
M. Wt: 359.348
InChI Key: FUVJQBCLRMYONO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The trifluoromethyl group is an electron-withdrawing group, which could have significant effects on the chemical behavior of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by the functional groups present in the molecule. For example, the trifluoromethyl group can participate in various reactions such as trifluoromethylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the trifluoromethyl group is known to have a strong electron-withdrawing effect, which could influence properties such as polarity and reactivity .

Scientific Research Applications

Alzheimer's Disease Research

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-naphthamide derivatives, such as [18F]FDDNP, have been utilized in positron emission tomography (PET) to noninvasively monitor the development of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This research aids in the diagnostic assessment and treatment monitoring of Alzheimer's, showcasing the compound's potential in neuroimaging applications (Shoghi-Jadid et al., 2002).

Polymerization Catalysis

This compound derivatives have been explored in the context of ethylene polymerization catalyzed by neutral Ni(II) complexes derived from bulky anilinotropone ligands. This research highlights the compound's role in producing branched polyethylenes, indicating its importance in the development of new catalytic systems for polymer production (Jenkins & Brookhart, 2004).

Organic Electronics

The electron-transporting capabilities of naphthylamine-based compounds, including derivatives of this compound, have been investigated for their potential application in organic light-emitting diodes (OLEDs). These studies provide insights into the design of materials with enhanced performance in electronic devices (Tse, Kwok, & So, 2006).

Environmental Science

Research into the mode of action of related naphthylamine compounds in plants suggests potential environmental implications. Such studies contribute to understanding the phytotoxic properties and environmental fate of these compounds, informing safer chemical design and environmental protection strategies (Altenburger et al., 2006).

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2/c21-20(22,23)15-10-8-14(9-11-15)18(25)12-24-19(26)17-7-3-5-13-4-1-2-6-16(13)17/h1-11,18,25H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVJQBCLRMYONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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